molecular formula C18H22N6O4 B2739287 (E)-7-(2-hydroxypropyl)-8-(2-(1-(4-methoxyphenyl)ethylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 899350-70-0

(E)-7-(2-hydroxypropyl)-8-(2-(1-(4-methoxyphenyl)ethylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2739287
CAS No.: 899350-70-0
M. Wt: 386.412
InChI Key: CACNFWPMLYUITC-SRZZPIQSSA-N
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Description

(E)-7-(2-hydroxypropyl)-8-(2-(1-(4-methoxyphenyl)ethylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H22N6O4 and its molecular weight is 386.412. The purity is usually 95%.
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Scientific Research Applications

Photochromic Properties

Studies on heterocyclic fulgides, which share structural motifs with the given compound, have demonstrated significant photochromic properties. These compounds exhibit fluorescence and high thermal stability in their photogenerated cyclic form. Repeated photo-coloration—photobleaching cycles are accompanied by reversible photoinduced E—Z isomerization, indicating potential applications in optical storage devices and photoswitchable materials (Balenko et al., 2010).

Natural Product Synthesis and Biological Activities

A study on bromophenols coupled with nucleoside bases and brominated tetrahydroisoquinolines from the red alga Rhodomela confervoides identified compounds with unique structures and potential biological activities. These findings could inspire the synthesis of novel bioactive compounds with purine moieties similar to the query compound, potentially applicable in drug discovery and marine pharmacology (Ma et al., 2007).

Chemical Synthesis and Reactivity

Research into the reactivity of compounds containing hydroxy, methoxy, and purine groups has led to the synthesis of various heterocyclic compounds. For example, the study of (E)-5-(4-hydroxy-3-methoxyphenyl)-1-phenylpent-4-ene-1,3-dione with ethylenediamine resulted in the formation of dihydro-1,4-diazepines, showing the potential for creating diverse heterocyclic systems from precursor compounds (Andrade et al., 2015).

Electron Transport and Solar Cells Applications

The development of novel alcohol-soluble n-type conjugated polyelectrolytes for use as electron transport layers in inverted polymer solar cells showcases the application of compounds with purine moieties in renewable energy technologies. These materials improve device performance by facilitating electron extraction and reducing exciton recombination (Hu et al., 2015).

Analgesic and Anti-inflammatory Properties

The exploration of new analgesic agents has led to the synthesis of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, demonstrating significant analgesic activity in vivo. This suggests potential therapeutic applications for compounds with similar structural features in pain management and inflammation control (Zygmunt et al., 2015).

Properties

IUPAC Name

7-(2-hydroxypropyl)-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O4/c1-10(25)9-24-14-15(23(3)18(27)20-16(14)26)19-17(24)22-21-11(2)12-5-7-13(28-4)8-6-12/h5-8,10,25H,9H2,1-4H3,(H,19,22)(H,20,26,27)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACNFWPMLYUITC-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=C(N=C1NN=C(C)C3=CC=C(C=C3)OC)N(C(=O)NC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN1C2=C(N=C1N/N=C(\C)/C3=CC=C(C=C3)OC)N(C(=O)NC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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